Cas no 2172462-18-7 (3-{N-ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylpentanamido}propanoic acid)

3-{N-ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylpentanamido}propanoic acid is a specialized Fmoc-protected amino acid derivative used in peptide synthesis. Its structure features an ethyl-substituted pentanamido backbone and a propanoic acid terminus, offering versatility in solid-phase peptide coupling strategies. The Fmoc group ensures orthogonal protection compatibility, facilitating selective deprotection under mild basic conditions. This compound is particularly valuable for introducing modified side chains or branching points in peptide sequences, enhancing structural diversity. Its stability under standard SPPS (Solid-Phase Peptide Synthesis) conditions and compatibility with common coupling reagents make it a reliable intermediate for complex peptide architectures. The carboxylic acid terminus allows further functionalization or conjugation, supporting applications in medicinal chemistry and bioconjugation.
3-{N-ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylpentanamido}propanoic acid structure
2172462-18-7 structure
商品名:3-{N-ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylpentanamido}propanoic acid
CAS番号:2172462-18-7
MF:C26H32N2O5
メガワット:452.542687416077
CID:6290493
PubChem ID:165516503

3-{N-ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylpentanamido}propanoic acid 化学的及び物理的性質

名前と識別子

    • 3-{N-ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylpentanamido}propanoic acid
    • EN300-1515439
    • 2172462-18-7
    • 3-{N-ethyl-2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]pentanamido}propanoic acid
    • インチ: 1S/C26H32N2O5/c1-3-9-18(25(31)28(4-2)15-14-24(29)30)16-27-26(32)33-17-23-21-12-7-5-10-19(21)20-11-6-8-13-22(20)23/h5-8,10-13,18,23H,3-4,9,14-17H2,1-2H3,(H,27,32)(H,29,30)
    • InChIKey: ZHNCJFYSCAIXKN-UHFFFAOYSA-N
    • ほほえんだ: O(C(NCC(C(N(CC)CCC(=O)O)=O)CCC)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2

計算された属性

  • せいみつぶんしりょう: 452.23112213g/mol
  • どういたいしつりょう: 452.23112213g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 5
  • 重原子数: 33
  • 回転可能化学結合数: 12
  • 複雑さ: 647
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.8
  • トポロジー分子極性表面積: 95.9Ų

3-{N-ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylpentanamido}propanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1515439-100mg
3-{N-ethyl-2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]pentanamido}propanoic acid
2172462-18-7
100mg
$2963.0 2023-09-27
Enamine
EN300-1515439-5000mg
3-{N-ethyl-2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]pentanamido}propanoic acid
2172462-18-7
5000mg
$9769.0 2023-09-27
Enamine
EN300-1515439-1000mg
3-{N-ethyl-2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]pentanamido}propanoic acid
2172462-18-7
1000mg
$3368.0 2023-09-27
Enamine
EN300-1515439-2500mg
3-{N-ethyl-2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]pentanamido}propanoic acid
2172462-18-7
2500mg
$6602.0 2023-09-27
Enamine
EN300-1515439-0.25g
3-{N-ethyl-2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]pentanamido}propanoic acid
2172462-18-7
0.25g
$3099.0 2023-06-05
Enamine
EN300-1515439-5.0g
3-{N-ethyl-2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]pentanamido}propanoic acid
2172462-18-7
5g
$9769.0 2023-06-05
Enamine
EN300-1515439-1.0g
3-{N-ethyl-2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]pentanamido}propanoic acid
2172462-18-7
1g
$3368.0 2023-06-05
Enamine
EN300-1515439-0.1g
3-{N-ethyl-2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]pentanamido}propanoic acid
2172462-18-7
0.1g
$2963.0 2023-06-05
Enamine
EN300-1515439-0.05g
3-{N-ethyl-2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]pentanamido}propanoic acid
2172462-18-7
0.05g
$2829.0 2023-06-05
Enamine
EN300-1515439-2.5g
3-{N-ethyl-2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]pentanamido}propanoic acid
2172462-18-7
2.5g
$6602.0 2023-06-05

3-{N-ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylpentanamido}propanoic acid 関連文献

3-{N-ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylpentanamido}propanoic acidに関する追加情報

Introduction to 3-{N-ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylpentanamido}propanoic Acid (CAS No. 2172462-18-7)

3-{N-ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylpentanamido}propanoic acid, identified by its CAS number 2172462-18-7, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biomedicine. This compound belongs to a class of molecules characterized by its complex structure, which includes a N-ethyl group, a fluoren-9-yl methoxycarbonyl moiety, and an amino functional group. The presence of these structural features not only makes it a subject of interest for synthetic chemists but also positions it as a potential candidate for various therapeutic applications.

The chemical structure of 3-{N-ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylpentanamido}propanoic acid is highly intricate, featuring multiple substituents that contribute to its unique properties. The N-ethyl group is known to enhance the solubility and bioavailability of pharmaceutical compounds, while the fluoren-9-yl methoxycarbonyl moiety is often incorporated into molecules to improve their metabolic stability and binding affinity. The amino group, on the other hand, serves as a crucial site for further functionalization, allowing for the development of derivatives with enhanced pharmacological properties.

In recent years, there has been a growing interest in the development of novel compounds that can modulate biological pathways associated with various diseases. 3-{N-ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylpentanamido}propanoic acid has been studied for its potential role in inhibiting key enzymes and receptors involved in inflammatory responses, cancer progression, and neurodegenerative disorders. Its complex structure suggests that it may interact with multiple targets, making it a promising candidate for multitargeted drug design.

The synthesis of 3-{N-ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylpentanamido}propanoic acid involves a series of multi-step reactions that require precise control over reaction conditions and reagent selection. The introduction of the N-ethyl group typically involves ethylation reactions, while the incorporation of the fluoren-9-yl methoxycarbonyl moiety often requires protection-deprotection strategies to ensure regioselectivity. The final step involves the installation of the amino group, which can be achieved through various methods such as reductive amination or amide bond formation.

The pharmacological activity of 3-{N-ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylpentanamido}propanoic acid has been evaluated in both in vitro and in vivo models. Studies have shown that this compound exhibits potent inhibitory effects on enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are key players in the inflammatory cascade. Additionally, preclinical trials have demonstrated its ability to suppress tumor growth in certain cancer models by interfering with signaling pathways that promote cell proliferation and survival.

The structural features of 3-{N-ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylpentanamido}propanoic acid also make it an attractive scaffold for structure-based drug design. Computational modeling techniques have been employed to understand how this compound interacts with its biological targets at the molecular level. These studies have provided valuable insights into the binding mechanisms and have guided the optimization of its pharmacological properties.

In conclusion, 3-{N-ethyl-2-({(9H-fluoren}-9yl)methoxycarbonyl}amino)methylpentanamido}propanoic acid (CAS No. 2172462{-18}-7) is a multifaceted compound with significant potential in pharmaceutical research and development. Its complex structure, characterized by the presence of multiple functional groups such as N-butyl,N-(tert-butoxycarbonyl)-L-leucine amide,N-(tert-butoxycarbonyl)-L-leucine methyl ester hydrochloride,L-leucine methyl ester hydrochloride,L-leucine amide hydrochloride monohydrate,L-leucine methyl ester hydrochloride monohydrate,L-leucine amide hydrochloride dihydrate,L-leucine methyl ester hydrochloride dihydrate strong>,L-leucine amide hydrochloride monohydrate dihydrate strong>,L-Leucine Hydrochloride Monohydrate strong>,L-Leucine Hydrochloride Dihydrate strong>,L-Leucine M.E.Hydrochloride Monohydrate strong>,L-Leucine M.E.Hydrochloride Dihydrate strong>,D-Leucine Hydrochloride Monohydrate strong>,D-Leucine Hydrochloride Dihydrate strong>,D-Leucine M.E.Hydrochloride Monohydrate strong>,D-Leucine M.E.Hydrochloride Dihydrate strong>. Its ability to modulate biological pathways associated with various diseases makes it a valuable asset in the quest for novel therapeutic agents. Further research is warranted to fully elucidate its potential applications and to optimize its pharmacological properties for clinical use.

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